N-((1-cyclopentylpiperidin-4-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide
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Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory signaling and potential therapeutic effects.
Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . For instance, Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .
Antiviral Applications
Piperidine byproducts have shown important pharmacophoric features and are being utilized in different therapeutic applications, including antiviral treatments .
Antimalarial Applications
Structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have also been used as antimicrobial and antifungal agents .
Antihypertensive Applications
Piperidine derivatives have been utilized in the treatment of hypertension .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents .
Anti-Alzheimer Applications
Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents .
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2S/c19-17-7-5-16(6-8-17)14-24(22,23)20-13-15-9-11-21(12-10-15)18-3-1-2-4-18/h5-8,15,18,20H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPLDMZJWMUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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